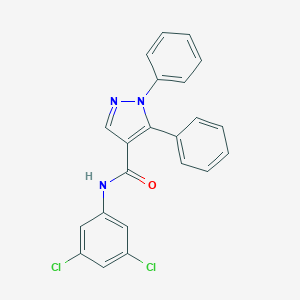

N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as DCPA, is a chemical compound that has gained attention in the scientific community due to its potential as a herbicide. DCPA belongs to the pyrazole family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide inhibits the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids in plants. By inhibiting ACC, N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide disrupts the production of key lipids, leading to the death of the target plants. This mode of action is unique compared to other herbicides, which typically target photosynthesis or cell division.

Biochemical and Physiological Effects

N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to have minimal toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation. However, N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can be toxic to aquatic organisms and should be used with caution near water sources.

Advantages and Limitations for Lab Experiments

N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is a useful tool for studying the role of fatty acids in plant growth and development. Its unique mode of action allows for specific targeting of lipid synthesis, providing insights into the biochemical pathways involved. However, N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is not suitable for all types of experiments, as its effects are limited to plants and may not be applicable to other organisms.

Future Directions

There are several directions for future research involving N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce environmental impact. Another area of interest is the study of N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide's effects on non-target organisms and the environment. Additionally, further research is needed to better understand the biochemical pathways involved in N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide's mode of action and to identify potential targets for herbicide resistance.

Synthesis Methods

N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can be synthesized through a multi-step process involving the reaction of 3,5-dichlorobenzoyl chloride with diphenylamine to form 3,5-dichloro-N-phenylbenzamide. This intermediate product is then reacted with hydrazine hydrate to form N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide. The synthesis method has been optimized to increase the yield and purity of N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide.

Scientific Research Applications

N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential as a herbicide. It has been shown to effectively control weeds in various crops, including cotton, soybean, and peanut. N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is particularly effective against annual grasses and broadleaf weeds. Its mode of action involves inhibiting the synthesis of fatty acids in the target plants, leading to their death. N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been studied for its potential as a fungicide and insecticide.

properties

Product Name |

N-(3,5-dichlorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide |

|---|---|

Molecular Formula |

C22H15Cl2N3O |

Molecular Weight |

408.3 g/mol |

IUPAC Name |

N-(3,5-dichlorophenyl)-1,5-diphenylpyrazole-4-carboxamide |

InChI |

InChI=1S/C22H15Cl2N3O/c23-16-11-17(24)13-18(12-16)26-22(28)20-14-25-27(19-9-5-2-6-10-19)21(20)15-7-3-1-4-8-15/h1-14H,(H,26,28) |

InChI Key |

VLPQNNDFZJWMHS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole](/img/structure/B287041.png)

![3-[(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,2-benzoxazole](/img/structure/B287042.png)

![3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole](/img/structure/B287043.png)

![3-{[3-(4-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole](/img/structure/B287044.png)

![6-(2,3,4,5-Tetrafluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287047.png)

![3-Ethyl-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287048.png)

![4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B287053.png)

![3-Phenyl-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287055.png)

![6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287056.png)

![2-[3-Acetyl-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B287058.png)

![N-[4-(4-chlorobenzoyl)phenyl]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B287059.png)

![3-Acetyl-2-(2-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-oxadiazole](/img/structure/B287062.png)